molecular formula C30H19ClN2O6 B10878510 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B10878510
M. Wt: 538.9 g/mol
InChI Key: KXLBSKZLDUDQFB-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of nitrophenoxy and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the nitration of phenol to produce 4-nitrophenol, which is then reacted with 4-chlorophenylquinoline-4-carboxylate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitrophenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy and chlorophenyl groups can interact with enzymes and receptors, modulating their activity. The quinoline core structure is known to bind to DNA and proteins, affecting various cellular processes. These interactions can lead to the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenoxy and chlorophenyl groups, along with the quinoline core, makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C30H19ClN2O6

Molecular Weight

538.9 g/mol

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C30H19ClN2O6/c31-21-9-5-19(6-10-21)28-17-26(25-3-1-2-4-27(25)32-28)30(35)38-18-29(34)20-7-13-23(14-8-20)39-24-15-11-22(12-16-24)33(36)37/h1-17H,18H2

InChI Key

KXLBSKZLDUDQFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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